2-[(7-chloro-1H-indazol-6-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide
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Overview
Description
2-[(7-chloro-1H-indazol-6-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide is a complex organic compound that features a unique combination of indazole and pyrimidine moieties. Indazole is a nitrogen-containing heterocycle known for its diverse biological activities, while pyrimidine is a fundamental structure in many biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-chloro-1H-indazol-6-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide typically involves multiple steps, starting with the preparation of the indazole and pyrimidine intermediates. The indazole moiety can be synthesized through cyclization reactions involving hydrazines and aldehydes or ketones. The pyrimidine ring is often constructed via condensation reactions involving amidines and β-dicarbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-[(7-chloro-1H-indazol-6-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indazole and pyrimidine compounds .
Scientific Research Applications
2-[(7-chloro-1H-indazol-6-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(7-chloro-1H-indazol-6-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The indazole moiety is known to inhibit enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. The pyrimidine ring can interact with nucleic acids, potentially affecting DNA and RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
Niraparib: An indazole-containing compound used as an anticancer drug.
Pazopanib: A pyrimidine-based tyrosine kinase inhibitor used in cancer therapy
Uniqueness
2-[(7-chloro-1H-indazol-6-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide is unique due to its specific combination of indazole and pyrimidine moieties, which confer distinct biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H14ClN7O |
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Molecular Weight |
343.77 g/mol |
IUPAC Name |
2-[(7-chloro-1H-indazol-6-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C15H14ClN7O/c16-11-10(4-1-7-5-19-23-12(7)11)21-15-18-6-9(13(17)24)14(22-15)20-8-2-3-8/h1,4-6,8H,2-3H2,(H2,17,24)(H,19,23)(H2,18,20,21,22) |
InChI Key |
KAAMZEKNIGJFLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC(=NC=C2C(=O)N)NC3=C(C4=C(C=C3)C=NN4)Cl |
Origin of Product |
United States |
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